molecular formula C11H14ClNO2 B6175873 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride CAS No. 2551118-48-8

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride

Cat. No.: B6175873
CAS No.: 2551118-48-8
M. Wt: 227.7
InChI Key:
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Description

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 g/mol . It is a hydrochloride salt form of 2-(3-phenylazetidin-3-yl)acetic acid, which is characterized by the presence of a phenyl group attached to an azetidine ring, further connected to an acetic acid moiety. This compound is typically found in a powder form and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride involves several steps, starting from the appropriate azetidine precursor. One common method includes the reaction of 3-phenylazetidine with chloroacetic acid under controlled conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride is utilized in various scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-phenylazetidin-3-yl)propanoic acid hydrochloride
  • 2-(3-phenylazetidin-3-yl)butanoic acid hydrochloride
  • 2-(3-phenylazetidin-3-yl)pentanoic acid hydrochloride

Uniqueness

2-(3-phenylazetidin-3-yl)acetic acid hydrochloride is unique due to its specific structural features, such as the azetidine ring and the phenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride involves the reaction of 3-phenylazetidine-3-carboxylic acid with acetyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "3-phenylazetidine-3-carboxylic acid", "Acetyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Dissolve 3-phenylazetidine-3-carboxylic acid in a solvent such as dichloromethane.", "Add a base such as triethylamine to the solution.", "Slowly add acetyl chloride to the solution while stirring.", "Allow the reaction to proceed for a period of time, typically several hours.", "Quench the reaction by adding hydrochloric acid to the solution.", "Extract the product with a suitable solvent and purify by recrystallization or chromatography.", "Dry the product to obtain 2-(3-phenylazetidin-3-yl)acetic acid hydrochloride." ] }

CAS No.

2551118-48-8

Molecular Formula

C11H14ClNO2

Molecular Weight

227.7

Purity

95

Origin of Product

United States

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